

In Vitro Characterization of BMS-564929: A Technical Guide

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Compound of Interest

Compound Name: BMS-564929

Cat. No.: B1667221

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Introduction

BMS-564929 is a potent and selective, non-steroidal androgen receptor (AR) modulator (SARM) that has demonstrated significant anabolic effects in preclinical studies. As a SARM, it exhibits tissue-selective agonist activity, with a primary focus on muscle and bone, while demonstrating reduced activity in reproductive tissues like the prostate. This technical guide provides an in-depth overview of the in vitro characterization of **BMS-564929**, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Data Presentation

The following tables summarize the quantitative data for **BMS-564929**'s in vitro activity, providing a clear comparison of its binding affinity, functional potency, and selectivity.

Table 1: Androgen Receptor Binding Affinity

Ligand	Ki (nM)
BMS-564929	2.11 ± 0.16

Ki represents the inhibition constant, indicating the affinity of the compound for the androgen receptor. A lower Ki value signifies a higher binding affinity.[\[1\]](#)[\[2\]](#)

Table 2: Functional Potency in Cell-Based Assays

Cell Line	Assay Type	EC50 (nM)
C2C12 (myoblast)	Functional Agonist Assay	0.44 ± 0.03
PEC (prostate epithelial)	Functional Agonist Assay	8.66 ± 0.22

EC50 represents the half-maximal effective concentration, indicating the potency of the compound in eliciting a functional response. A lower EC50 value signifies higher potency.[\[1\]](#)

Table 3: Selectivity Profile Against Other Steroid Receptors

Receptor	Fold Selectivity vs. AR
Estrogen Receptor α (ER α)	>1000
Estrogen Receptor β (ER β)	>1000
Glucocorticoid Receptor (GR)	>1000
Mineralocorticoid Receptor (MR)	>1000
Progesterone Receptor (PR)	~400

Fold selectivity is the ratio of the affinity (Ki or IC50) for the off-target receptor to the affinity for the androgen receptor. Higher values indicate greater selectivity for the androgen receptor.[\[1\]](#)

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on the primary literature describing the characterization of **BMS-564929**.

Radioligand Competition Binding Assay for Androgen Receptor

This assay determines the binding affinity of **BMS-564929** to the androgen receptor.

- Cell Lines: MDA-MB-453 human breast cancer cells (endogenously expressing AR) or T47D human breast cancer cells (endogenously expressing PR) are used.[\[1\]](#)
- Radioligand: [3H]dihydrotestosterone ([3H]DHT) for AR binding and [3H]progesterone for PR binding.[\[1\]](#)
- Procedure:
 - Cells are incubated with varying concentrations of **BMS-564929**.
 - A fixed concentration of the respective radioligand is added to the incubation mixture.
 - The mixture is incubated for 2 hours at room temperature to allow for competitive binding.[\[1\]](#)
 - Following incubation, unbound radioligand is separated from the cell-bound radioligand.
 - The amount of bound radioactivity is quantified using a scintillation counter.
- Data Analysis: The concentration of **BMS-564929** that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Functional Cell-Based Agonist Assay

This assay measures the ability of **BMS-564929** to activate the androgen receptor and induce a downstream response.

- Cell Lines: C2C12 myoblast cells and prostate epithelial cells (PEC) are utilized.[\[1\]](#)
- Principle: These assays typically employ a reporter gene (e.g., luciferase) under the control of an androgen-responsive element (ARE). Upon activation of the AR by an agonist, the receptor translocates to the nucleus, binds to the ARE, and drives the expression of the reporter gene.
- Procedure:

- Cells are plated in a multi-well format.
- Cells are treated with a range of concentrations of **BMS-564929**.
- The cells are incubated for a specified period to allow for receptor activation and reporter gene expression.
- A lysis buffer is added to the cells, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
- Data Analysis: The EC₅₀ value is determined by plotting the reporter gene activity against the concentration of **BMS-564929**. The potency is often expressed as the concentration at which 50% of the maximum stimulatory effect of a reference agonist like DHT is achieved.^[1]

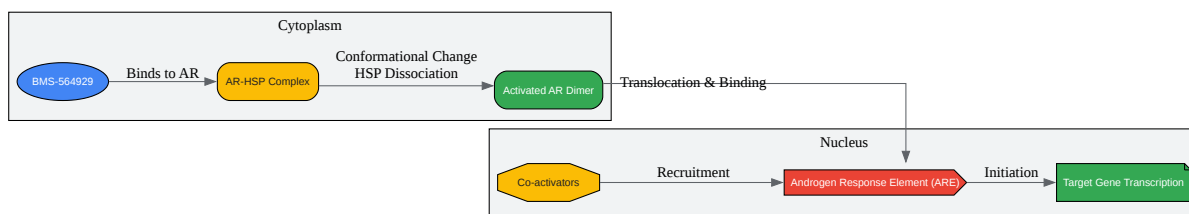
In Vitro Metabolism Assay (General Methodology)

While specific data for **BMS-564929** is not publicly available, a general protocol for assessing the in vitro metabolism of SARMs using liver microsomes is described below.

- System: Human liver microsomes (HLM) or S9 fractions are commonly used as they contain a rich source of drug-metabolizing enzymes, particularly cytochrome P450s.
- Procedure:
 - **BMS-564929** is incubated with liver microsomes or S9 fraction in the presence of necessary cofactors (e.g., NADPH for phase I metabolism).
 - The reaction is allowed to proceed for a set period at 37°C.
 - The reaction is quenched at various time points by adding a solvent like acetonitrile.
 - The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any potential metabolites.
- Data Analysis: The disappearance of the parent compound over time is used to calculate the metabolic stability (half-life, intrinsic clearance). The structures of metabolites are elucidated based on their mass-to-charge ratio and fragmentation patterns.

Mandatory Visualizations

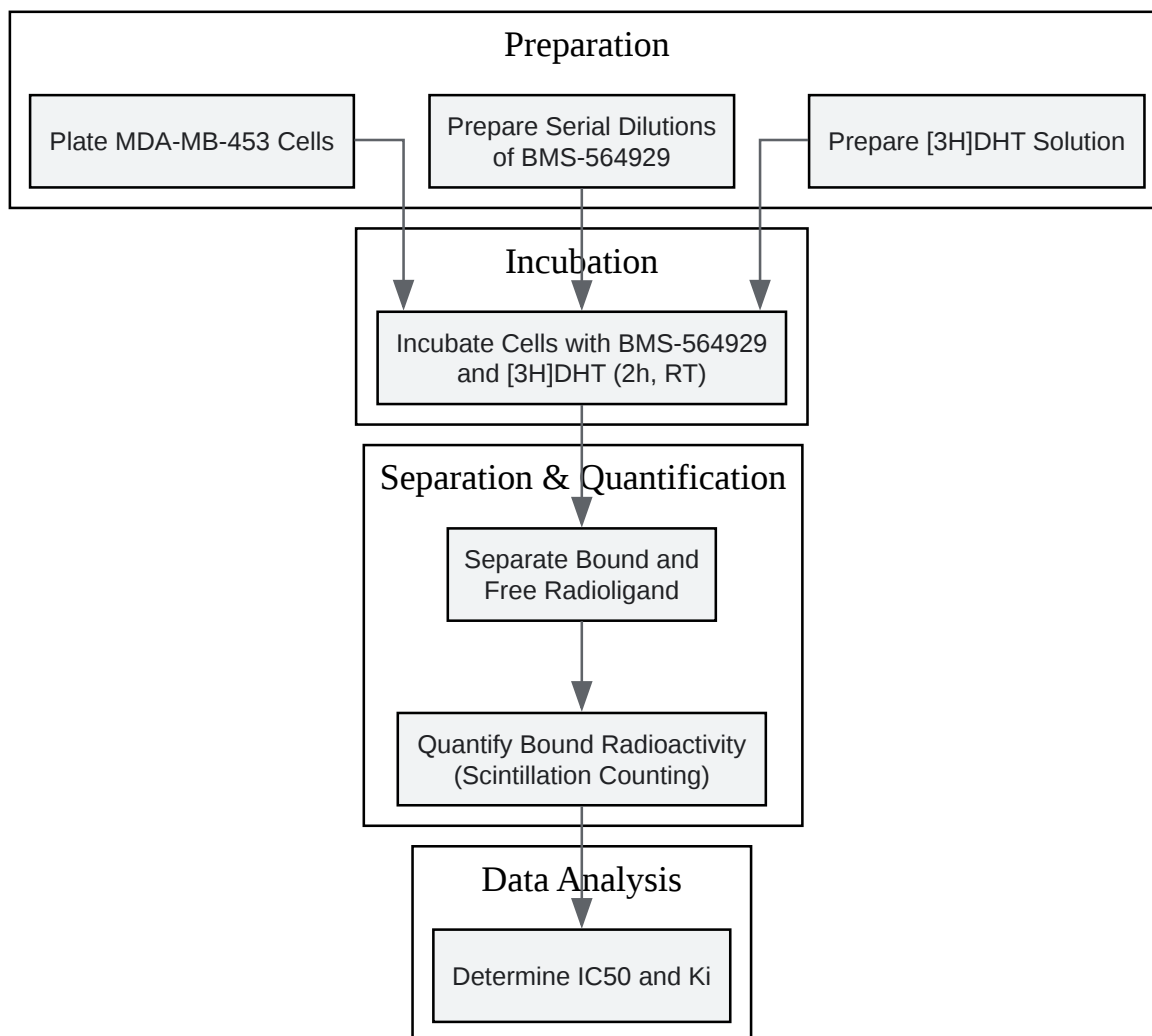
Signaling Pathway



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Caption: Androgen Receptor (AR) Signaling Pathway activated by **BMS-564929**.

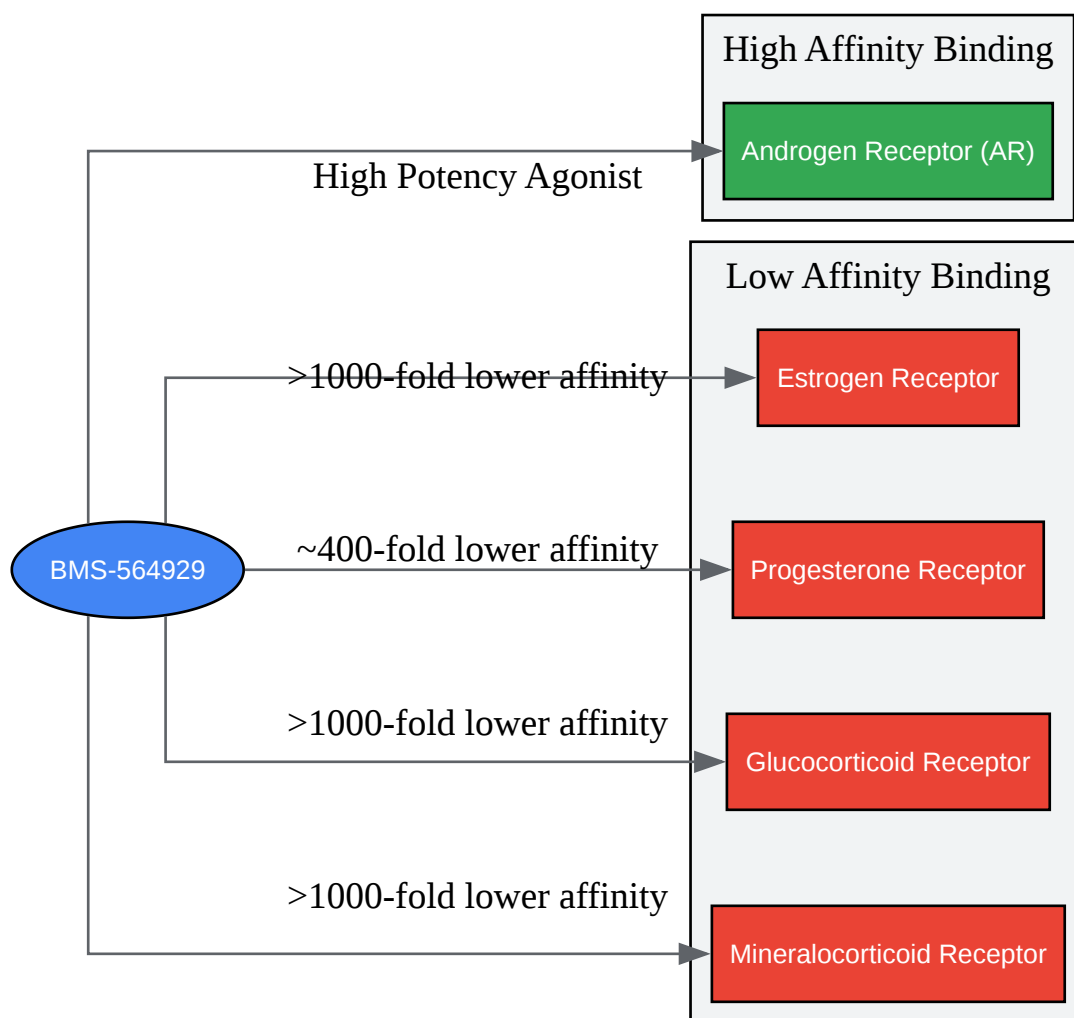
Experimental Workflow



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Caption: Workflow for the Radioligand Competition Binding Assay.

Logical Relationship



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Caption: Conceptual Diagram of **BMS-564929**'s Receptor Selectivity.

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References

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